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Estrogen Receptor Beta (ERB) at a Glance

Estrogen receptor beta (ER[3), encoded by the ESR2 gene on chromosome 14g23.2, is a nuclear receptor and
ligand-activated transcription factor [1] [2]. It shares a common domain structure with ERa but has distinct

expression patterns and often opposing biological functions [2].

Key characteristics of ERp:

e Domains: Contains an N-terminal activation function (AF-1) domain, a central DNA-binding domain
(DBD), and a C-terminal ligand-binding domain (LBD) with AF-2 [2].

e Selectivity: The ligand-binding cavity of ER[3 is about 20% smaller than that of ERa, which allows for
the development of subtype-selective ligands [1].

¢ Function: ERp is proposed to function as a tumor suppressor in tissues like the breast and prostate,
and it plays roles in the central nervous, cardiovascular, and immune systems [2].

Prinaberel (ERB-041) Pharmacological Profile

Prinaberel is a potent and selective small molecule agonist of ER[. The table below summarizes its key

quantitative data.

Table 1: Quantitative Profile of Prinaberel (ERB-041)
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Parameter Value Details /| Additional Notes

CAS Registry Number 524684-52-4 [3]

Molecular Formula C15H10FNO3 [3]

Molecular Weight 271.24 g/mol [4]

ICs0 (Human ERpB) 5.4nM Half-maximal inhibitory concentration [4]
ICs0 (Rat ERPB) 3.1 nM [4]

ICso (Mouse ERp) 3.7nM [4]

Selectivity (ERPB vs. ER0) >200-fold ICso for human ERa is 1200 nM [4]

Core ERp Signaling Pathways and Prinaberel's Action

ER( signaling is complex and can lead to diverse tissue-specific effects. The following diagram maps the

core pathways and key mechanistic actions of Prinaberel identified in preclinical research.
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Core ER[ Signaling and Prinaberel Mechanisms
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Diagram of ERp signaling pathways and Prinaberel's key mechanistic actions.

The diagram above shows two primary signaling modes. Below is a detailed explanation of the key

mechanisms supported by experimental data.

e Genomic Signaling: Upon binding Prinaberel, ER[3 regulates gene transcription. This can occur
through direct binding to Estrogen Response Elements (ERES) in promoter regions or via a
"tethered" mechanism through protein-protein interactions with other transcription factors like AP-1
and NF-kB [1] [2].

© 2026 Smolecule. All rights reserved. 3/7 Tech Support


https://www.smolecule.com/products/s548690?utm_src=pdf-body-img
https://www.smolecule.com/products/s548690?utm_src=pdf-body
https://www.smolecule.com/products/s548690?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2254331/
https://www.mdpi.com/2813-2564/3/2/10
https://www.smolecule.com/products/s548690?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

¢ Non-Genomic Signaling: Prinaberel can also modulate rapid, non-genomic signaling pathways. A

key documented mechanism is the suppression of the PI3K/Akt pathway. Research in breast
cancer cells shows that ER[3 activation by agonists like Prinaberel leads to downregulation of the
HER2/HER3 receptor dimer and upregulation of the tumor suppressor PTEN, resulting in decreased
phosphorylated Akt (p-Akt) levels [5].
¢ Functional Modulation: In neuronal contexts, ER3 agonism by compounds like Prinaberel has been
shown to enhance extinction memory recall and reduce cue-induced relapse for opioids. This effect
is associated with the modulation of NMDA receptor (NMDAR) signaling and reactive oxygen species
production in specific brain regions [6].

Therapeutic Potential & Experimental Evidence

Preclinical studies highlight Prinaberel's potential across various disease models. The table below

summarizes key findings.

Table 2: Documented Preclinical Effects of Prinaberel

Therapeutic Area /
Indication

Reported Effects and Potential Mechanisms

Experimental Models

Oncology (Skin
Cancer)

Oncology (Ovarian
Cancer)

Central Nervous

System (Addiction)

Cardiovascular
(Hypertension)

Chemopreventive agent; dampens WNT/[3-
catenin signaling; induces differentiation, cell
cycle arrest, reduces colony formation;
suppresses proliferation & angiogenesis [4].

Induces apoptosis; inhibits cell proliferation in a
dose- and time-dependent manner [4].

Enhances extinction memory recall (EMR) for
heroin-associated cues; potential adjunct to
cue exposure therapy; effect linked to BLA [6].

Reverses hypertension susceptibility in a
perimenopause (peri-AOF) model; suppresses
heightened NMDAR signaling and ROS in PVN
neurons [7].

SKH-1 hairless mouse model
(UVB-induced SCC); human
A431 SCC cells [4].

SKOV-3, A2780CP, OVCAR-3
cell lines [4].

Rat model of heroin self-
administration and cue-
induced reinstatement [6].

Mouse model of angiotensin
ll-induced hypertension (VCD-
induced accelerated ovarian
failure) [7].
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Therapeutic Area /

Reported Effects and Potential Mechanisms  Experimental Models

Indication
Inflammation / A patent application discloses use of ER[3 Patent literature; mouse
Other ligands as radiation mitigators, protecting from models cited [8].

radiation-induced damage in tissues like bone
marrow, Gl tract, and lung [8].

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are detailed methodologies for two key

areas of investigation.

1. Protocol: Assessing Heroin-Cue Extinction Memory Recall (EMR) in Rats [6]

e Objective: To evaluate the effect of systemic ER[3 agonism on cue-induced relapse.
¢ Key Materials: Prinaberel (or agonist DPN), rats, heroin, apparatus for self-administration.
e Workflow:

[e]

(o]

Surgery: Implant jugular vein catheters for heroin delivery.

Self-Administration (8 days): Rats learn to nose-poke for a heroin infusion (e.g., 40 ug) paired
with a light+tone cue.

Extinction Training: The cue is presented, but nose-poking no longer delivers heroin.

Drug Administration: Subcutaneous injection of Prinaberel (e.g., 1.0 mg/kg) or vehicle.

EMR Test (Reinstatement): After extinction, re-expose rats to the cue without heroin and
measure drug-seeking behavior (active nose pokes).

2. Protocol: Evaluating Anti-Cancer Effects in Vitro [4]

e Objective: To determine the effect of Prinaberel on cancer cell proliferation and apoptosis.

e Key Materials: Prinaberel, cancer cell lines (e.g., A431, SKOV-3), DMSO, cell culture reagents,
proliferation/apoptosis assay Kkits.

e Workflow:

o

o

[e]

Cell Culture: Maintain cells in appropriate medium (e.g., RPMI-1640 with serum).

Plating: Seed cells in 96-well plates for proliferation or apoptosis assays.

Dosing: Treat cells with Prinaberel (e.g., 0.01-60 uM) or vehicle control (DMSO) for 24-48
hours.

Proliferation Assay: Use a kit like Cell Counting Kit-8 (CCK-8) to measure cell viability at
450nm.
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o Apoptosis Assay: Use a kit to detect caspase activation or DNA fragmentation.
o Data Analysis: Plot dose-response curves to calculate I1Cso values.

Research and Development Considerations

¢ Clinical Status: Prinaberel has been evaluated in Phase 2 clinical trials for conditions like
dysmenorrhea and dyspareunia, but its development status for the indications discussed here
appears to be discontinued in the clinical stage, with current evidence remaining at the preclinical
level [3].

e Specificity is Key: The therapeutic effects of ER[3 agonists are highly context-dependent, influenced
by tissue type, cellular environment, and disease state. The >200-fold selectivity of Prinaberel for
ERp over ERa is a critical feature for isolating its effects in research [4].

¢ Mechanistic Depth: Future work should continue to elucidate the precise molecular mechanisms,
particularly the cross-talk between genomic and non-genomic signaling, and the role of ERf in the
tumor microenvironment [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [estrogen receptor beta signaling pathway Prinaberel]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548690#estrogen-receptor-

beta-signaling-pathway-prinaberel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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